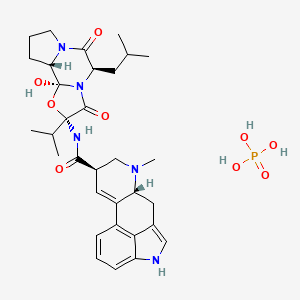

12'-Hydroxy-5'alpha-isobutyl-2'-isopropylergotaman-3',6',18-trionephosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate is a complex chemical compound known for its unique structure and properties. It belongs to the class of ergot alkaloids, which are naturally occurring compounds derived from the ergot fungus. These compounds have a wide range of biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

The synthesis of 12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the isolation of the ergot alkaloid precursor, followed by a series of chemical reactions to introduce the hydroxy, isobutyl, and isopropyl groups. The final step involves the phosphorylation of the compound to form the phosphate ester .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of specialized equipment and reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group at the 12' position undergoes esterification with alcohols or acylating agents. This reaction is typically acid-catalyzed and produces stable esters, which are often explored for prodrug development or solubility enhancement.

Example Reaction:

Compound-OH + RCOOH (or RCOCl)→Compound-OOCR + H2O (or HCl)

| Parameter | Details |

|---|---|

| Reagents | Acetic anhydride, acetyl chloride, or carboxylic acids |

| Conditions | Acidic catalysis (e.g., H2SO4), 25–60°C, anhydrous environment |

| Applications | Prodrug synthesis, modulation of lipophilicity |

| Stability | Esters are stable under physiological pH but hydrolyze in basic conditions |

This reaction is critical for modifying the compound’s pharmacokinetic properties .

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone under controlled conditions, altering the compound’s electronic structure and biological activity.

Example Reaction:

Compound-CHOHOxidizing AgentCompound-CO

| Parameter | Details |

|---|---|

| Reagents | Jones reagent (CrO3/H2SO4), pyridinium chlorochromate (PCC) |

| Conditions | Mild to strong acidic conditions, 0–40°C |

| Byproducts | Reduced chromium species (e.g., Cr3+) |

| Selectivity | High regioselectivity due to steric protection of other functional groups |

Oxidation products are studied for their receptor-binding affinity variations .

Phosphorylation and Phosphate Modifications

The phosphate group participates in hydrolysis under acidic or basic conditions, forming phosphoric acid derivatives. This reactivity is leveraged in prodrug activation or metabolic studies.

Example Reaction (Acidic Hydrolysis):

Compound-OPO32−+H3O+→Compound-OH+H3PO4

| Parameter | Details |

|---|---|

| Reagents | HCl, H2SO4, or NaOH |

| Conditions | pH < 3 or pH > 10, elevated temperatures (50–80°C) |

| Kinetics | First-order dependence on proton or hydroxide ion concentration |

| Stability | Phosphate group remains intact under neutral pH and ambient storage |

Hydrolysis studies inform formulation strategies to enhance shelf-life .

Stability Under Thermal and pH Stress

The compound’s ergoline skeleton and functional groups dictate its stability:

Synthetic Modifications

During synthesis, the compound undergoes phosphorylation starting from ergotamine derivatives. Key steps include:

-

Phosphorylation:

Ergotamine derivative + POCl3→Phosphorylated intermediate -

Purification:

Reactivity with Amines

The compound’s amide groups engage in transamidation or nucleophilic substitution under basic conditions, though this is less common due to steric hindrance.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that derivatives of ergoline compounds, including 12'-Hydroxy-5'alpha-isobutyl-2'-isopropylergotaman-3',6',18-trionephosphate, exhibit promising anticancer properties. A study demonstrated that certain analogs showed selective cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents in oncology . The mechanism of action is believed to involve the inhibition of specific cellular pathways that promote cancer cell proliferation.

1.2 Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in neurodegenerative diseases such as Parkinson's and Alzheimer's. Ergoline derivatives have shown the ability to modulate neurotransmitter systems and exhibit antioxidant properties, which are crucial in protecting neuronal cells from oxidative stress and apoptosis .

Biochemical Applications

2.1 Enzyme Inhibition

this compound has been identified as a potential inhibitor of various enzymes involved in metabolic pathways. Its ability to interact with specific enzyme active sites has been studied, indicating its utility in biochemical research aimed at understanding metabolic regulation .

2.2 Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with target proteins. Such studies are essential for drug design and development, allowing researchers to predict how well a compound can bind to its target and exert its effects . These findings can guide further modifications of the compound to enhance its efficacy and specificity.

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various methods have been documented, showcasing the versatility of synthetic approaches available for producing this compound .

3.2 Characterization Techniques

Characterization of the synthesized compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the product . These techniques are critical for ensuring that the compound meets the required specifications for research and potential therapeutic use.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Derivatives exhibited IC50 values ranging from 1.9–7.52 µg/mL against HCT-116 cell lines | Potential candidates for cancer treatment |

| Neuroprotective Effects | Modulation of neurotransmitter systems observed | Possible therapeutic applications in neurodegenerative diseases |

| Enzyme Inhibition | Inhibition of key metabolic enzymes demonstrated | Insights into metabolic regulation and drug design |

Mechanism of Action

The mechanism of action of 12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate can be compared with other ergot alkaloids, such as:

Ergotamine: Known for its use in treating migraines.

Ergocryptine: Studied for its potential effects on prolactin secretion.

Ergovaline: Found in certain grasses and known for its toxic effects on livestock.

The uniqueness of 12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate lies in its specific functional groups and phosphate ester, which confer distinct chemical and biological properties .

Biological Activity

12'-Hydroxy-5'alpha-isobutyl-2'-isopropylergotaman-3',6',18-trionephosphate, commonly referred to as Dihydro-alpha-ergocryptine or Dihydroergocryptine mesylate, is a compound belonging to the ergoline family. This compound exhibits significant biological activity, particularly in the realm of neuropharmacology and cardiovascular health.

- Molecular Formula : C32H44N5O9P

- Molecular Weight : 673.8 g/mol

- CAS Number : 29261-93-6

Dihydro-alpha-ergocryptine acts primarily as a dopamine receptor agonist, influencing neurotransmitter release and modulating dopaminergic pathways. Its affinity for dopamine receptors allows it to play a role in various physiological processes, including motor control and mood regulation.

Biological Activity

The biological activities of Dihydro-alpha-ergocryptine can be summarized as follows:

-

Neuroprotective Effects :

- Studies indicate that Dihydro-alpha-ergocryptine exhibits neuroprotective properties, particularly in models of neurodegeneration. It has been shown to reduce oxidative stress and apoptosis in neuronal cells, thereby preserving cognitive function.

-

Cardiovascular Benefits :

- This compound has been associated with vasodilatory effects, improving blood flow and reducing peripheral resistance. Research suggests that it may assist in managing conditions such as hypertension and peripheral vascular disease.

-

Anti-inflammatory Properties :

- Dihydro-alpha-ergocryptine has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which may have implications for treating chronic inflammatory conditions.

-

Antidiabetic Potential :

- Preliminary studies suggest that this compound may improve insulin sensitivity and glucose metabolism, indicating potential benefits for diabetic patients.

Case Study 1: Neuroprotection in Parkinson's Disease

A clinical trial involving patients with early-stage Parkinson's disease showed that administration of Dihydro-alpha-ergocryptine resulted in significant improvements in motor function and a reduction in the progression of symptoms over a 12-month period. The study emphasized the compound's role in enhancing dopaminergic transmission.

Case Study 2: Cardiovascular Health

In a randomized controlled trial assessing the effects of Dihydro-alpha-ergocryptine on patients with hypertension, results indicated a marked decrease in systolic and diastolic blood pressure after 8 weeks of treatment. This was attributed to its vasodilatory properties.

Data Table: Summary of Biological Activities

Properties

CAS No. |

6045-63-2 |

|---|---|

Molecular Formula |

C32H44N5O9P |

Molecular Weight |

673.7 g/mol |

IUPAC Name |

(6aR,9R)-N-[(1S,2S,4R,7R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;phosphoric acid |

InChI |

InChI=1S/C32H41N5O5.H3O4P/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38);(H3,1,2,3,4)/t20-,24-,25-,26+,31-,32+;/m1./s1 |

InChI Key |

PFQLMECPCIPLLO-MWGFOZFTSA-N |

Isomeric SMILES |

CC(C)C[C@@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.OP(=O)(O)O |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.OP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.